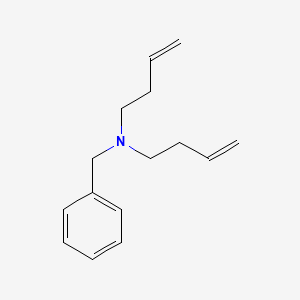

N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-N-but-3-enylbut-3-en-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N/c1-3-5-12-16(13-6-4-2)14-15-10-8-7-9-11-15/h3-4,7-11H,1-2,5-6,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLFNQQVWGHEPGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCN(CCC=C)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for N Benzyl N but 3 En 1 Yl but 3 En 1 Amine

Direct Synthesis Approaches to N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine

Direct synthesis methods provide a straightforward route to this compound, typically involving the formation of carbon-nitrogen bonds through nucleophilic substitution or reductive processes.

Amination Reactions in the Formation of this compound

Amination reactions are a fundamental strategy for the synthesis of amines. The formation of this compound can be accomplished through the direct alkylation of a primary or secondary amine. One common approach involves the nucleophilic substitution reaction between benzylamine (B48309) and a butenyl halide, such as 4-bromobut-1-ene. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

A plausible synthetic route involves the sequential alkylation of benzylamine. The first step would be the reaction of benzylamine with one equivalent of a butenyl halide to form the secondary amine, N-benzylbut-3-en-1-amine. Subsequent alkylation of this intermediate with a second equivalent of the butenyl halide yields the desired tertiary amine. To minimize the formation of diarylated side products, an excess of the amine can be used. cmu.edu

| Reactants | Reagents/Conditions | Product |

| Benzylamine, 4-Bromobut-1-ene | Base (e.g., K2CO3), Solvent (e.g., CH3CN) | This compound |

| N-Benzylbut-3-en-1-amine, 4-Bromobut-1-ene | Base (e.g., K2CO3), Solvent (e.g., CH3CN) | This compound |

Reductive Amination Pathways for this compound Precursors

Reductive amination offers an alternative and highly versatile method for synthesizing amines. masterorganicchemistry.com This process involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. ias.ac.inyoutube.com For the synthesis of this compound, this can be approached in a stepwise manner.

Initially, benzylamine can be reacted with but-3-enal in the presence of a reducing agent. arkat-usa.org A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN) being common choices due to their selectivity. masterorganicchemistry.comresearchgate.net This initial step would yield N-benzylbut-3-en-1-amine. A subsequent reductive amination of this secondary amine with another molecule of but-3-enal would furnish the final tertiary amine product. masterorganicchemistry.com The direct, one-pot reaction of benzylamine with two equivalents of but-3-enal and a suitable reducing agent is also a feasible, though potentially less controlled, pathway. arkat-usa.orgorganic-chemistry.org

| Amine | Carbonyl Compound | Reducing Agent | Product |

| Benzylamine | But-3-enal | NaBH4 or NaBH3CN | N-Benzylbut-3-en-1-amine |

| N-Benzylbut-3-en-1-amine | But-3-enal | NaBH4 or NaBH3CN | This compound |

Catalytic Synthesis Routes to this compound

Catalytic methods provide efficient and often more selective pathways for the synthesis of complex molecules like this compound. These routes can offer advantages in terms of atom economy and milder reaction conditions.

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium, Copper)

Transition metal catalysis is a powerful tool for C-N bond formation. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are widely used for coupling amines with aryl halides. While typically applied to aryl halides, related palladium-catalyzed allylic amination reactions could be adapted for the synthesis of the target molecule. rsc.orgnih.govnih.gov For instance, the reaction of benzylamine with an allylic substrate like but-3-en-1-yl acetate (B1210297) could be catalyzed by a palladium complex. researchgate.net

Copper-catalyzed C-N coupling reactions, such as the Ullmann condensation, also offer a viable route. researchgate.net These reactions typically involve the coupling of an amine with a halide in the presence of a copper catalyst. organic-chemistry.org The synthesis of this compound could be envisioned through the copper-catalyzed reaction of benzylamine with a butenyl halide. Furthermore, copper-catalyzed carboamination of alkenes presents an innovative approach where both a carbon and a nitrogen group are added across a double bond, potentially offering a route from simpler precursors. organic-chemistry.org

| Catalyst | Reactants | Reaction Type |

| Palladium complexes | Benzylamine, Butenyl acetate/carbonate | Allylic Amination |

| Copper(I) salts | Benzylamine, Butenyl halide | Ullmann-type Coupling |

Application of Lewis Acids in the Synthesis of this compound

Lewis acids can play a crucial role in facilitating the synthesis of amines by activating either the electrophile or the nucleophile. In the context of forming this compound, a Lewis acid such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3) could be used to promote the alkylation of benzylamine with a butenyl halide. researchgate.netyoutube.com The Lewis acid coordinates to the halogen atom of the alkyl halide, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack by the amine.

Lewis acids are also known to catalyze allylation reactions. For instance, the reaction of an imine or a related precursor with an allylating agent in the presence of a Lewis acid can lead to the formation of homoallylic amines. sapub.org While not a direct route to the target molecule, such methodologies could be adapted to construct the butenyl-amine framework.

Photoredox Catalysis for this compound Synthesis

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling the formation of C-N bonds under mild conditions. nih.govcam.ac.ukcam.ac.uk This methodology often involves the generation of radical intermediates that can participate in coupling reactions. nih.govcam.ac.uk The synthesis of tertiary amines can be achieved through various photoredox-catalyzed strategies. nih.govcam.ac.uk

One potential approach for synthesizing this compound could involve a multicomponent reaction where an amine, an aldehyde, and an alkyl halide are coupled in a single step facilitated by visible light. nih.gov Alternatively, photoredox-driven dehydrogenation of allylic amines could be explored to generate intermediates that subsequently react to form more complex amine structures. rsc.orgrsc.org The application of photoredox/nickel dual catalysis for the cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides also highlights the potential for innovative C-N bond-forming strategies that could be adapted for the synthesis of the target compound. nih.gov

Synthetic Transformations Utilizing Precursors of this compound

The synthesis of the tertiary amine, this compound, can be achieved through several strategic pathways that utilize readily available precursors. These methodologies involve the sequential or convergent construction of the target molecule, leveraging established transformations in organic chemistry. The primary approaches include building upon a but-3-en-1-amine framework, employing allylic halides, and utilizing multi-component reaction strategies for a more convergent synthesis.

Strategies from But-3-en-1-amine Derivatives

A logical and common approach to the synthesis of this compound is the stepwise alkylation of a primary amine precursor. This strategy involves two sequential N-alkylation steps, starting from but-3-en-1-amine.

The initial step is the N-benzylation of but-3-en-1-amine to form the secondary amine intermediate, N-benzylbut-3-en-1-amine. This transformation is typically achieved by reacting but-3-en-1-amine with a benzylating agent such as benzyl (B1604629) bromide or benzyl chloride in the presence of a base to neutralize the hydrogen halide byproduct. Common bases used for this purpose include potassium carbonate or triethylamine, in a suitable solvent like acetonitrile (B52724) or dimethylformamide (DMF).

The subsequent step involves the introduction of the second but-3-en-1-yl group. The secondary amine, N-benzylbut-3-en-1-amine, is reacted with a butenylating agent, such as 4-bromo-1-butene (B139220) or 4-chloro-1-butene. Similar to the first step, a base is required to facilitate the reaction. The choice of base and solvent can be critical in optimizing the yield and minimizing potential side reactions, such as quaternization of the amine.

| Step | Reactants | Reagents & Conditions | Product | Typical Yield (%) |

|---|---|---|---|---|

| 1. N-Benzylation | But-3-en-1-amine, Benzyl bromide | K2CO3, Acetonitrile, Reflux | N-benzylbut-3-en-1-amine | 80-90 |

| 2. N-Butenylation | N-benzylbut-3-en-1-amine, 4-bromo-1-butene | NaH, DMF, 0 °C to rt | This compound | 70-85 |

Utilization of Allylic Halides and Organometallic Reagents

An alternative and more direct approach involves the double alkylation of benzylamine with an allylic halide. In this strategy, benzylamine is treated with at least two equivalents of a butenyl halide, such as 4-bromo-1-butene, in the presence of a strong base. This method constructs both N-butenyl bonds in a single synthetic operation, which can be more efficient than the stepwise approach. However, careful control of stoichiometry and reaction conditions is necessary to favor the formation of the tertiary amine over the secondary amine and the quaternary ammonium (B1175870) salt.

The reactivity of the allylic halide is a key factor in this transformation. Allylic bromides are generally more reactive than chlorides, leading to faster reaction rates. The choice of base is also crucial, with stronger bases like sodium hydride or potassium carbonate being effective in deprotonating the primary and intermediate secondary amine.

| Reactants | Allylic Halide | Base/Solvent | Key Considerations | Product |

|---|---|---|---|---|

| Benzylamine | 4-bromo-1-butene (2.2 eq) | K2CO3 / Acetonitrile | Control of stoichiometry to minimize over-alkylation. | This compound |

| Benzylamine | 4-chloro-1-butene (2.2 eq) | NaI (cat.), K2CO3 / DMF | Finkelstein reaction conditions can enhance reactivity of the chloride. | This compound |

While less common for this specific transformation, organometallic reagents could also be employed. For instance, a palladium-catalyzed allylic amination could be envisioned, where a butenyl precursor, such as butenyl acetate, reacts with benzylamine in the presence of a palladium catalyst. However, controlling the double alkylation to selectively form the desired tertiary amine can be challenging.

Multi-Component Reactions for Constructing the this compound Framework

Multi-component reactions (MCRs) offer an elegant and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single step. researchgate.net A plausible MCR for the synthesis of this compound could involve the reaction of benzylamine, an aldehyde (such as formaldehyde (B43269) or its equivalent), and a nucleophilic butenylating agent.

One such hypothetical strategy could be a variation of the Petasis reaction or a related coupling. In this scenario, benzylamine would react with formaldehyde to form an in-situ iminium ion. This electrophilic intermediate would then be trapped by a butenyl-donating organometallic reagent, such as butenylboronic acid or allyltributyltin. The reaction would need to be performed under conditions that allow for a double addition of the butenyl group.

A proposed three-component reaction is outlined below:

| Component 1 | Component 2 | Component 3 | Potential Catalyst/Conditions | Plausible Mechanism |

|---|---|---|---|---|

| Benzylamine | Formaldehyde (or paraformaldehyde) | Allyltributyltin | Lewis acid (e.g., Sc(OTf)3) or protic acid | In-situ formation of N-benzylmethaniminium ion, followed by two sequential nucleophilic additions of the allyltin (B8295985) reagent. |

| Benzylamine | Formaldehyde (or paraformaldehyde) | Potassium allyltrifluoroborate | Acid catalyst, solvent such as methanol (B129727) or water | Similar to the above, with the boronate as the nucleophile. |

These MCR strategies, while potentially more complex to optimize, offer the advantage of rapidly assembling the target molecule, thereby reducing the number of synthetic steps and purification procedures compared to linear synthetic routes.

Reactivity and Mechanistic Investigations of N Benzyl N but 3 En 1 Yl but 3 En 1 Amine

Intramolecular Cyclization Reactions of N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine

Intramolecular cyclization reactions offer a powerful strategy for the synthesis of cyclic compounds from acyclic precursors. In the case of this compound, the two butenyl chains provide the necessary framework for the formation of nitrogen-containing rings.

Aza-Prins Cyclization Pathways

The aza-Prins cyclization is a carbon-carbon bond-forming reaction that involves the condensation of an amine and an aldehyde to form an iminium ion, which is then attacked by a tethered alkene nucleophile. This reaction is a valuable tool for the synthesis of nitrogen-containing heterocycles, particularly piperidines. nih.gov

However, the application of the aza-Prins cyclization to substrates bearing an N-benzyl group is often challenging. The basicity of the nitrogen atom in N-benzyl amines can interfere with the Lewis or Brønsted acids typically used to promote the formation of the key iminium ion intermediate. Furthermore, the benzyl (B1604629) group itself is generally not sufficiently electron-withdrawing to facilitate the cyclization in the same manner as N-sulfonyl or other electron-withdrawing groups. For these reasons, direct aza-Prins cyclization of this compound is not a commonly reported or straightforward transformation.

Iodocyclization to Form Heterocyclic Systems

Iodocyclization is an electrophilic cyclization reaction that utilizes iodine to induce the formation of a cyclic system. In this process, the iodine molecule acts as an electrophile, activating one of the double bonds in the diallylic system of this compound. The nitrogen atom can then act as an internal nucleophile, attacking the activated double bond to form a nitrogen-containing ring.

This type of reaction typically proceeds through an iodonium (B1229267) ion intermediate. The subsequent nucleophilic attack by the nitrogen atom can lead to the formation of a five- or six-membered ring, depending on the regioselectivity of the attack. The resulting product would be an iodinated heterocyclic compound, which can be a versatile intermediate for further synthetic transformations. While iodine-mediated cyclizations of various allylic amines are known, specific studies on this compound are not extensively documented in the literature. organic-chemistry.orgrsc.org

Formation of Nitrogen-Containing Rings from Diene Moieties

The two butenyl groups in this compound can be involved in various other types of cyclization reactions to form nitrogen-containing rings. These transformations can be promoted by different reagents and catalysts, leading to a variety of heterocyclic structures, including piperidines and other related systems. nih.govwhiterose.ac.ukorganic-chemistry.orgnih.gov The specific outcomes of these reactions, such as ring size and stereochemistry, are influenced by the reaction conditions and the nature of the catalytic system employed.

Metal-Catalyzed Transformations Involving this compound

Metal catalysts can orchestrate unique and powerful transformations of unsaturated amines like this compound. These reactions often proceed with high levels of selectivity and provide access to complex molecular architectures that would be difficult to obtain through other means.

Carbozincation Reactions Catalyzed by Ti-Mg Systems

Titanium-magnesium catalytic systems have been shown to be effective in promoting the carbozincation of unsaturated amines. While direct studies on this compound are limited, research on the closely related compound, N-benzyl-N-(but-3-en-1-yl)hept-2-yn-1-amine, provides significant insights into this type of transformation. In this system, the Ti-Mg catalyst facilitates the addition of a dialkylzinc reagent across one of the unsaturated bonds, followed by an intramolecular cyclization.

The reaction of N-benzyl-N-(but-3-en-1-yl)hept-2-yn-1-amine with Et₂Zn in the presence of catalytic amounts of Ti(O-iPr)₄ and EtMgBr leads to the formation of (Z)-1-benzyl-4-methyl-3-pentylidenepiperidine. researchgate.net This transformation involves the carbozincation of the alkyne moiety followed by an intramolecular cyclization. The proposed mechanism suggests the formation of a titanacyclopentene intermediate, which then undergoes further reactions to yield the final piperidine (B6355638) product. Given the structural similarities, it is plausible that a Ti-Mg catalyzed reaction with this compound could proceed through a similar pathway, involving the activation of one or both of the butenyl groups.

The table below summarizes the results of the Ti-Mg-catalyzed carbozincation of the related alkyne-containing amine, which serves as a model for the potential reactivity of the target diene compound.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) of (Z)-1-benzyl-4-methyl-3-pentylidenepiperidine |

| 1 | Hexane | 20 | 12 | 75 |

| 2 | Toluene (B28343) | 20 | 12 | 78 |

| 3 | Diethyl ether | 20 | 12 | 82 |

| 4 | Dichloromethane | 20 | 12 | 85 |

Data is for the reaction of N-benzyl-N-(but-3-en-1-yl)hept-2-yn-1-amine with Et₂Zn catalyzed by Ti(O-iPr)₄ and EtMgBr.

Stereoselectivity and Regioselectivity in Catalytic Processes

In the Ti-Mg-catalyzed carbozincation of N-benzyl-N-(but-3-en-1-yl)hept-2-yn-1-amine, a high degree of stereoselectivity and regioselectivity is observed. The reaction exclusively yields the (Z)-isomer of the exocyclic double bond in the piperidine product. researchgate.net This selectivity is attributed to the geometry of the proposed titanacyclopentene intermediate and the subsequent steps of the catalytic cycle.

The regioselectivity of the initial carbozincation is also a critical factor. In the case of the alkyne-containing amine, the addition of the ethyl group from diethylzinc (B1219324) occurs at a specific position on the alkyne. For the target diene compound, this compound, the regioselectivity of the carbozincation would determine which of the two double bonds reacts and at which carbon atom the addition takes place. This, in turn, would dictate the structure of the resulting heterocyclic product. The stereochemical outcome of the cyclization would be influenced by the coordination of the substrate to the metal center and the steric and electronic properties of the ligands and the substrate itself.

Role of Organometallic Intermediates in this compound Transformations

The transformation of unsaturated amines like this compound is significantly influenced by organometallic catalysis, which proceeds through the formation of key organometallic intermediates. Research into analogous systems, such as N-homoallyl-substituted propargylamines, reveals that transition metals like titanium and zirconium play a crucial role in mediating complex cyclization reactions.

In reactions catalyzed by titanium-magnesium (Ti-Mg) systems, such as those using Ti(O-iPr)₄ and an organomagnesium reagent like ethylmagnesium bromide (EtMgBr), a proposed mechanism involves the formation of a transient titanacyclopropane or titanacyclopropene intermediate from the interaction of a low-valent titanium species with one of the unsaturated moieties of the amine. For a molecule like this compound, this would likely involve one of the butenyl groups. This is followed by an intramolecular insertion of the second unsaturated group, leading to a larger titanacycloalkane intermediate.

Subsequent reaction with an organozinc reagent, such as diethylzinc (Et₂Zn), leads to transmetalation, replacing the titanium with zinc to form an organozinc intermediate. This intermediate can then undergo further reactions, such as β-hydride elimination or protonolysis, to yield the final cyclized organic product, often a substituted piperidine or pyrrolidine (B122466) derivative. The specific pathway and resulting product are highly dependent on the substrate structure and reaction conditions. For instance, the Ti-Mg-catalyzed heterocyclization of N-benzyl-N-(but-3-en-1-yl)hept-2-yn-1-amine with Et₂Zn has been utilized to synthesize (Z)-1-benzyl-4-methyl-3-pentylidenepiperidine. researchgate.net A proposed mechanism for such reactions suggests the formation of these complex organometallic intermediates which dictate the regio- and stereoselectivity of the transformation. rjonco.com

The choice of solvent can also affect the reaction, although studies on similar systems have shown that the carbocyclization can be equally selective in various solvents including dichloromethane, hexane, toluene, and diethyl ether. researchgate.net

Table 1: Proposed Organometallic Intermediates in Amine Transformations

| Intermediate Type | Precursors | Subsequent Transformation | Potential Product Class |

|---|---|---|---|

| Titanacycloalkane | Low-valent Titanium + Diene/Enyne | Transmetalation with R₂Zn | Substituted Heterocycles |

| Organozinc Compound | Titanacycloalkane + R₂Zn | Protonolysis / Elimination | Functionalized Olefins |

Other Significant Chemical Reactions of this compound

Electrophilic and Nucleophilic Additions to Alkene Moieties

The two but-3-en-1-yl groups in this compound contain terminal double bonds, which are susceptible to electrophilic addition reactions. The π electrons of the carbon-carbon double bond act as a nucleophile, attacking an electrophilic species. libretexts.org

A classic example is the addition of a hydrogen halide, such as hydrogen bromide (HBr). The reaction proceeds in two steps:

Protonation: The alkene's π bond attacks the hydrogen atom of HBr, forming a new carbon-hydrogen bond. This results in the formation of a carbocation intermediate on the more substituted carbon (Markovnikov's rule). libretexts.org

Nucleophilic Attack: The bromide anion (Br⁻), acting as a nucleophile, attacks the positively charged carbocation, forming the final alkyl halide product. libretexts.org

Other electrophiles like halogens (e.g., Br₂), in the presence of an inert solvent, can also add across the double bond to form vicinal dihalides. The mechanism for bromination involves the formation of a cyclic bromonium ion intermediate, which is then opened by the attack of a bromide ion. youtube.com

Nucleophilic additions to simple, unactivated alkenes are generally unfavorable due to the electron-rich nature of the double bond. Such reactions typically require the alkene to be activated by an adjacent electron-withdrawing group, which is not present in the butenyl chains of the title compound. bham.ac.ukacs.org Therefore, the alkene moieties of this compound are expected to primarily undergo electrophilic additions.

Oxidation and Reduction Pathways of the Amine Functionality

The tertiary amine functionality in this compound can undergo various oxidation and reduction reactions. A significant oxidative pathway for N-benzyl amines is oxidative debenzylation. This reaction involves the cleavage of the benzylic carbon-nitrogen bond. Strong one-electron oxidants like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) are frequently used for this purpose. researchgate.net The mechanism is thought to involve the formation of a radical cation intermediate, which then fragments. This method serves as a deprotection strategy, converting the tertiary amine into a secondary amine (N,N-di(but-3-en-1-yl)amine).

Other oxidizing agents can target the nitrogen atom itself to form an N-oxide, or under harsher conditions, lead to the degradation of the molecule. For example, CuO-Al₂O₃ has been used as a catalyst for the oxidation of primary and secondary benzylamines to imines. researchgate.net

Reduction of the tertiary amine group is not a straightforward process. Tertiary amines are generally stable to catalytic hydrogenation and common reducing agents. However, the benzyl group can be removed via hydrogenolysis. This reaction typically involves hydrogen gas (H₂) and a palladium catalyst (e.g., Pd/C). The process cleaves the C-N bond at the benzylic position, yielding toluene and the corresponding secondary amine. This method is another common strategy for N-debenzylation in organic synthesis. google.com

Table 2: Common Oxidation and Reduction Reactions of the Amine Moiety

| Reaction Type | Reagent/Catalyst | Product Type | Bond Cleaved/Formed |

|---|---|---|---|

| Oxidative Debenzylation | Cerium(IV) Ammonium Nitrate (CAN) | Secondary Amine | C-N Cleavage |

| Hydrogenolysis | H₂ / Palladium on Carbon (Pd/C) | Secondary Amine | C-N Cleavage |

Substitution Reactions at the Nitrogen Center

The nitrogen atom in this compound possesses a lone pair of electrons, making it nucleophilic. As a tertiary amine, it can readily undergo Sₙ2 reactions with electrophiles such as alkyl halides. msu.edu This reaction, known as quaternization, results in the formation of a quaternary ammonium salt. For instance, reaction with methyl iodide (CH₃I) would yield N-Benzyl-N,N-di(but-3-en-1-yl)-N-methylammonium iodide. These salts are often crystalline solids and have applications as phase-transfer catalysts.

Substitution can also refer to the replacement of one of the groups attached to the nitrogen. As mentioned previously, the benzyl group is particularly susceptible to cleavage. Besides oxidative debenzylation and hydrogenolysis, other reagents can facilitate this transformation. For instance, treatment with certain chloroformates followed by hydrolysis can also achieve N-debenzylation. These reactions are synthetically valuable for modifying the amine structure or for removing the benzyl group, which is often used as a protecting group in multi-step syntheses. ionike.com

The direct substitution of the butenyl groups is less common under standard conditions, as it would require cleavage of a non-activated alkyl C-N bond, which is energetically unfavorable compared to the cleavage of the benzylic C-N bond. khanacademy.org

Advanced Spectroscopic and Structural Elucidation of N Benzyl N but 3 En 1 Yl but 3 En 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. The analysis of ¹H NMR, ¹³C NMR, and 2D NMR spectra would provide an unambiguous assignment of the structure of this compound.

Disclaimer: The following NMR data are predicted values based on the chemical structure and standard chemical shift ranges. Experimental values may vary slightly depending on the solvent and acquisition parameters.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the benzyl (B1604629) group and the two equivalent butenyl chains. The symmetry of the two butenyl groups simplifies the spectrum, as corresponding protons on each chain are chemically equivalent.

The aromatic protons of the benzyl group would appear in the downfield region (δ 7.2-7.4 ppm) as a complex multiplet integrating to five protons. The benzylic protons (H-a), being adjacent to the nitrogen and the aromatic ring, are expected to produce a singlet at approximately δ 3.5 ppm, integrating to two protons.

For the butenyl chains, the terminal vinyl protons (H-f) would be the most downfield, appearing as a multiplet around δ 5.7-5.9 ppm. The geminal vinyl protons (H-e) would show two distinct multiplets in the region of δ 4.9-5.1 ppm due to their different geometric relationships (cis and trans) with the other vinyl proton. The allylic protons (H-d) would resonate around δ 2.1-2.3 ppm as a quartet or multiplet, while the protons adjacent to the nitrogen (H-c) would appear as a triplet around δ 2.4-2.6 ppm.

Table 1: Predicted ¹H NMR Data

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-a | ~ 3.5 | Singlet (s) | 2H |

| H-b (Aromatic) | ~ 7.2-7.4 | Multiplet (m) | 5H |

| H-c | ~ 2.4-2.6 | Triplet (t) | 4H |

| H-d | ~ 2.1-2.3 | Quartet (q) / Multiplet (m) | 4H |

| H-e | ~ 4.9-5.1 | Multiplet (m) | 4H |

The ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight unique carbon environments in the molecule. The aromatic carbons will appear between δ 125-140 ppm. The benzylic carbon (C-1) would be found around δ 58-60 ppm. The carbons of the butenyl chains would include the terminal vinyl carbons (C-6 at ~115 ppm and C-5 at ~138 ppm), and the two aliphatic carbons (C-3 and C-4) resonating in the upfield region.

Table 2: Predicted ¹³C NMR Data

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~ 58-60 |

| C-2 (ipso) | ~ 139-141 |

| C-2' (ortho/meta/para) | ~ 127-130 |

| C-3 | ~ 52-54 |

| C-4 | ~ 30-32 |

| C-5 | ~ 137-139 |

To confirm the structural assignments from 1D NMR, several 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). Key expected correlations would be between H-c and H-d, and between H-d, H-e, and H-f, confirming the connectivity within the butenyl chains.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to (one-bond C-H coupling). It would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2 (e.g., H-a to C-1, H-c to C-3, etc.).

Infrared (IR) Spectroscopy for Vibrational Mode Characterization

IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the spectrum would be dominated by absorptions from the aromatic ring and the alkene groups.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3080-3060 | C-H Stretch | Vinylic (=C-H) |

| 3030 | C-H Stretch | Aromatic (=C-H) |

| 2950-2850 | C-H Stretch | Aliphatic (-C-H) |

| 1640 | C=C Stretch | Alkene |

| 1600, 1495, 1450 | C=C Stretch | Aromatic Ring |

| 1150-1050 | C-N Stretch | Tertiary Amine |

| 990 and 910 | =C-H Bend (out-of-plane) | Monosubstituted Alkene |

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule through its fragmentation pattern upon ionization.

The Electron Impact (EI) mass spectrum of this compound would be expected to show a molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 215, corresponding to its molecular weight. chemicalbook.com A key fragmentation pathway for benzylamines is the cleavage of the C-C bond adjacent to the benzyl group, leading to the formation of a stable tropylium (B1234903) cation. Alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom, is also a characteristic fragmentation pattern for amines.

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 215 | [C₁₅H₂₁N]⁺ | Molecular Ion (M⁺) |

| 174 | [M - C₃H₅]⁺ | Loss of an allyl radical |

| 160 | [M - C₄H₇]⁺ | α-cleavage, loss of a butenyl radical |

The peak at m/z 91 is often the base peak in the mass spectra of benzyl-containing compounds due to the high stability of the tropylium ion.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about electronic transitions within a molecule, particularly those involving conjugated systems. The chromophore in this compound is the benzene (B151609) ring. The isolated double bonds of the butenyl chains are not expected to absorb significantly in the standard UV-Vis range (>200 nm).

The spectrum would be characteristic of a monosubstituted benzene derivative, showing two main absorption bands arising from π → π* transitions.

An intense band, known as the E2 band , would be expected around 200-220 nm.

A weaker, fine-structured band, known as the B band (benzenoid band), would appear at a longer wavelength, typically around 255-265 nm. The fine structure is due to vibrational energy levels being superimposed on the electronic transition.

Computational and Theoretical Studies of N Benzyl N but 3 En 1 Yl but 3 En 1 Amine

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule by minimizing its energy. For N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine, a DFT calculation, likely using a functional such as B3LYP with a basis set like 6-31G(d), would be employed to determine its optimized molecular geometry. nih.gov

The expected optimized structure would feature a trigonal pyramidal geometry around the central nitrogen atom, characteristic of tertiary amines. The benzyl (B1604629) group and the two but-3-en-1-yl chains would be arranged to minimize steric hindrance. The phenyl ring of the benzyl group would likely be positioned away from the butenyl chains. The flexibility of the butenyl chains would allow for several low-energy conformations.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value (Å or °) |

|---|---|

| C-N-C bond angles | ~110-112° |

| N-C (benzyl) bond length | ~1.47 Å |

| N-C (butenyl) bond length | ~1.46 Å |

| C=C (butenyl) bond length | ~1.34 Å |

Note: These values are illustrative and based on typical bond lengths and angles for similar functional groups.

Vibrational Frequency Analysis and Spectroscopic Correlations

Following geometry optimization, a vibrational frequency analysis is typically performed to confirm that the optimized structure corresponds to a true energy minimum and to predict the molecule's infrared (IR) and Raman spectra. The calculated vibrational frequencies would correspond to the various stretching, bending, and torsional motions of the atoms.

For this compound, the predicted vibrational spectrum would exhibit characteristic peaks for its functional groups. These theoretical spectra can be correlated with experimental spectroscopic data for structural confirmation.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

|---|---|---|

| C-H stretch (aromatic) | 3000-3100 | Stretching of C-H bonds in the benzyl ring. |

| C-H stretch (aliphatic) | 2850-2960 | Stretching of C-H bonds in the butenyl chains. |

| C=C stretch | 1640-1680 | Stretching of the carbon-carbon double bond in the butenyl groups. |

| C-N stretch | 1000-1250 | Stretching of the carbon-nitrogen bonds of the tertiary amine. dtic.mil |

Note: These are typical frequency ranges for the specified functional groups and are based on general spectroscopic data for amines. dtic.mildtic.mil

Electronic Structure and Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com For this compound, the electronic structure and frontier orbitals would be calculated to predict its reactivity.

The HOMO is expected to be localized primarily on the nitrogen atom due to the presence of its lone pair of electrons, indicating that this site is nucleophilic and prone to reacting with electrophiles. The LUMO, on the other hand, would likely be distributed over the benzyl group's aromatic ring and the double bonds of the butenyl chains, suggesting these are the sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. numberanalytics.com

Table 3: Predicted Frontier Molecular Orbital Properties for this compound (Illustrative)

| Property | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -5.5 to -6.5 | Indicates electron-donating ability. |

| LUMO Energy | 0.5 to 1.5 | Indicates electron-accepting ability. |

Note: These energy values are illustrative and would be determined by specific DFT calculations.

Prediction of Reactivity via Quantum Chemical Descriptors

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in quantifying its reactivity. rasayanjournal.co.in These descriptors can be calculated using the outputs of DFT computations and provide insights into the molecule's behavior in chemical reactions.

Table 4: Predicted Quantum Chemical Descriptors for this compound (Illustrative)

| Descriptor | Definition | Predicted Trend |

|---|---|---|

| Ionization Potential (I) | The energy required to remove an electron. | Relatively low, indicating its potential as an electron donor. |

| Electron Affinity (A) | The energy released when an electron is added. | Low, suggesting it is not a strong electron acceptor. |

| Electronegativity (χ) | The ability to attract electrons. | Moderate, influenced by the nitrogen and unsaturated groups. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Moderate, indicating a balance between stability and reactivity. |

Note: The trends are predicted based on the general properties of tertiary amines and unsaturated hydrocarbons.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying transition states and intermediates to understand the reaction pathway and kinetics.

For this compound, computational modeling could be used to explore various potential reactions. For instance, the nitrogen lone pair makes it a nucleophile, and it could participate in reactions like alkylation or protonation. The alkene functionalities in the butenyl chains could undergo electrophilic addition or participate in pericyclic reactions.

An example of a reaction that could be modeled is the quaternization of the amine with an alkyl halide. Computational modeling would help in determining the transition state structure for the nucleophilic attack of the nitrogen on the alkyl halide and the associated activation energy. Another possibility is the intramolecular cyclization involving the butenyl chains, which could be investigated computationally to understand the feasibility and stereochemical outcomes of such a reaction. Computational studies on the C-H alkylation of benzylamines with alkenes have been performed, providing a framework for how such reactions could be modeled for the target compound. nih.gov

Research on Derivatives and Analogues of N Benzyl N but 3 En 1 Yl but 3 En 1 Amine

Structure-Reactivity Relationship Studies of Substituted N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine Analogues

The relationship between the structure of this compound analogues and their reactivity is a critical area of research, providing insights into how chemical modifications influence their properties. Studies on related N-benzyl phenethylamines have shown that substitutions on both the phenethylamine and N-benzyl portions of the molecule can significantly affect receptor binding affinity and functional activity. nih.gov For instance, N-benzyl substitution on phenethylamine hallucinogens is known to markedly increase their affinity for the 5-HT2A receptor. nih.gov

In a series of 48 N-benzyl phenethylamines, it was observed that the nature of the substituents on both the N-benzyl group and the phenethylamine ring influenced the selectivity for 5-HT2A over 5-HT2C receptors. nih.gov For example, a 2,3-methylenedioxy substitution on the N-benzyl moiety generally increased 5-HT2A-selective binding. nih.gov The functional activity of these compounds was also sensitive to substitution patterns. N-(2-hydroxybenzyl) substituted compounds generally displayed high activity at the 5-HT2A receptor, while N-(2-methoxybenzyl) analogues were less active and selective. nih.gov

Furthermore, the size of substituents can play a role in the activity of these analogues. In simple phenethylamines, an increase in the size of a 4-substituent leads to a drop in functional activity. nih.gov A similar trend was observed in N-benzyl phenethylamines, suggesting that the substituent on the N-benzyl group can influence the interaction of substituents on other parts of the molecule. nih.gov

The following table summarizes the structure-activity relationships observed in N-benzyl phenethylamine analogues, which can provide insights into the potential reactivity of substituted this compound analogues.

| Substitution | Effect on Activity/Reactivity |

| N-benzyl substitution on phenethylamines | Marked increase in 5-HT2A binding affinity and potency. nih.gov |

| 2,3-Methylenedioxy on N-benzyl group | General increase in 5-HT2A-selective binding. nih.gov |

| N-(2-hydroxybenzyl) substitution | Generally showed the highest activity at the 5-HT2A receptor. nih.gov |

| N-(2-methoxybenzyl) substitution | Less active and less selective 5-HT2A agonists. nih.gov |

| Increasing size of 4-substituent | Drop in functional activity. nih.gov |

Investigation of Novel Derivatives for Synthetic Utility

The synthetic utility of this compound and its analogues is an area of active investigation, with a focus on creating novel molecular frameworks.

The synthesis of bifunctionalized analogues of this compound, which possess two functional groups, opens up possibilities for creating complex molecules with diverse applications. While specific methods for the direct bifunctionalization of this compound are not extensively documented, general synthetic strategies for creating bifunctional molecules can be applied. For instance, the use of bifunctional sulfilimines as N-radical precursors in photoredox catalysis allows for the cyclization with alkenes to produce N-unprotected heterocycles in a single step. nih.gov This method offers a modular approach to synthesizing a wide range of N-heterocycles with different ring sizes and substituents. nih.gov

Another approach involves the use of bifunctional catalysts. For example, N,N-di-isopropylbenzylamine-2-boronic acid derivatives have been synthesized and evaluated as catalysts for direct amide formation. researchgate.net Such catalysts could potentially be used to introduce amide functionalities into analogues of this compound. Furthermore, coordinatively unsaturated Hf-MOF-808 has been reported as a bifunctional catalyst for the tandem N-alkylation of amines with benzyl (B1604629) alcohol, a reaction that could be adapted for the synthesis of functionalized N-benzyl amine derivatives. nih.gov

The development of synthetic routes to bifunctionalized N-benzyl amine analogues is crucial for expanding their utility in medicinal chemistry and materials science.

The presence of two but-3-en-1-yl groups in this compound makes it an excellent precursor for the synthesis of cyclized derivatives, particularly nitrogen-containing heterocycles. Various synthetic routes have been explored for the cyclization of similar N-allyl and N-benzyl compounds.

One common strategy is the intramolecular cyclization of N-allyl propiolamides, which provides a facile route to highly substituted γ-lactams. scispace.com This method is efficient, economical, and operationally simple. scispace.com Palladium-catalyzed tandem cyclization/Suzuki coupling reactions of N-allyl propiolamides with phenylboronic acid have also been developed to synthesize α-phenylmethylene-γ-lactams. scispace.com

Radical-mediated cyclization is another approach. Treatment of N-allyl propiolamides with tributyltin hydride (Bu3SnH) and a radical initiator like azobisisobutyronitrile (AIBN) can lead to the formation of α-stannylmethylene γ-lactams via a 5-exo cyclization. scispace.com

In the context of N-benzyl amines, substituted 3-anilinopropanamides have been converted to their N-benzyl derivatives, which can then undergo facile ring closure to form 4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinolines. researchgate.net This cyclization is often promoted by protecting the aniline nitrogen, for example, by acetylation, prior to the cyclization step. researchgate.net

The following table summarizes some synthetic routes to cyclized derivatives of related compounds.

| Starting Material | Reagents/Catalyst | Product |

| N-allyl propiolamides | Pd(PPh3)4, Phenylboronic acid, KF, Toluene (B28343) | α-phenylmethylene-γ-lactams scispace.com |

| N-allyl propiolamides | Bu3SnH, AIBN, Benzene (B151609) | α-stannylmethylene γ-lactams scispace.com |

| N-benzyl-3-anilinopropanamides | Acetic anhydride | 4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinolines researchgate.net |

Exploration of Modified Analogues for Biological Activity

The modification of the this compound structure holds significant potential for the discovery of new biologically active compounds.

A wide range of biological activities has been reported for compounds structurally related to this compound. For instance, a series of N-aryl-N-benzylamines and their homoallyl analogues have been synthesized and evaluated for their antifungal activity. researchgate.net Interestingly, the absence of the allyl group in N-aryl-N-benzylamines was found to enhance their antifungal activity, which was correlated with the flexibility of the alkyl chain connecting the two aromatic groups. researchgate.net

In the field of cancer research, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase, showing anticancer activity against non-small cell lung cancer. acs.org Additionally, certain benzylamine (B48309) and thenylamine derived drugs have been shown to induce apoptosis and reduce proliferation, migration, and metastasis formation in melanoma cells. nih.gov

Furthermore, N-benzyl amine derivatives have been investigated as potential treatments for neurodegenerative diseases. A series of 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones were designed and evaluated as multifunctional anti-Alzheimer's agents. nih.gov (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have also been developed as multi-target inhibitors of monoamine oxidase and cholinesterase. mdpi.com

The antioxidant properties of N-benzyl amine derivatives have also been explored. Novel N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides have been synthesized and tested for their antioxidant and anti-inflammatory activities. mdpi.com

The following table highlights some of the potential bioactivities of N-benzyl amine analogues.

| Compound Class | Potential Bioactivity |

| N-aryl-N-benzylamines | Antifungal researchgate.net |

| N-benzyl-2-phenylpyrimidin-4-amines | Anticancer (USP1/UAF1 inhibitors) acs.org |

| Benzylamine and thenylamine derivatives | Anticancer (melanoma) nih.gov |

| 2-(Benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones | Anti-Alzheimer's agents nih.gov |

| (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides | Antidepressant, Anti-Alzheimer's (MAO and cholinesterase inhibitors) mdpi.com |

| N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides | Antioxidant, Anti-inflammatory mdpi.com |

Understanding the mechanism of action of N-benzyl amine derivatives is crucial for the rational design of new therapeutic agents. The characteristic effects of hallucinogenic N-benzylphenethylamines are mediated by the activation of the 5-HT2A receptor. nih.gov The addition of an N-benzyl group to phenethylamine hallucinogens significantly increases their binding affinity to this receptor. nih.gov

The antimicrobial action of some N-benzyl amine derivatives, such as quaternary ammonium (B1175870) compounds like n-alkyl C12-C14 dimethyl ethylbenzyl ammonium chloride, is attributed to their ability to be absorbed by bacterial cells, leading to the disruption of the cellular membrane lipid bilayers. drugbank.com This disruption compromises the cell's permeability, causing leakage of essential cellular contents. drugbank.com In gram-positive bacteria, these compounds can bind to wall proteins, allowing them to penetrate and destroy the membrane. drugbank.com

In the context of cancer therapy, some benzylamine derivatives have been shown to affect key signaling pathways. For example, treatment of melanoma cells with certain benzylamine and thenylamine drugs led to a decrease in pAKT levels and the activation of PARP and caspase 3, indicating the induction of apoptosis. nih.gov These compounds were initially identified for their interaction with adaptor molecules of the NF-κB pathway, a transcription factor involved in cancer development. nih.gov

The diverse biological targets of N-benzyl amine analogues underscore the versatility of this chemical scaffold and highlight the potential for discovering novel therapeutic agents through the modification of the this compound structure.

Design and Synthesis of Analogues for Specific Biological Pathway Modulation

The strategic design and synthesis of analogues of a lead compound are fundamental to medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. In the context of this compound, research efforts have been directed towards its structural modification to modulate specific biological pathways, such as the inhibition of monoamine oxidase (MAO). MAO enzymes are crucial in the metabolism of monoamine neurotransmitters, and their inhibition is a key strategy in the treatment of neurological disorders. nih.gov

The design of analogues of this compound has been guided by established structure-activity relationships (SAR) of other N-benzylamine derivatives that have shown affinity for MAO. nih.govresearchgate.net The core scaffold presents several opportunities for modification: the aromatic ring of the benzyl group, the benzylic methylene bridge, and the two butenyl chains.

Analogues with Substituted Benzyl Groups:

A primary strategy involves the introduction of various substituents onto the phenyl ring of the N-benzyl group. The electronic and steric properties of these substituents can significantly influence the binding affinity and selectivity of the compound for the two major isoforms of MAO, MAO-A and MAO-B. For instance, the synthesis of analogues with electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., chloro, fluoro) can be achieved through the reaction of N,N-bis(but-3-en-1-yl)amine with appropriately substituted benzyl halides.

The general synthetic route for these analogues involves the initial preparation of the secondary amine, N,N-bis(but-3-en-1-yl)amine, followed by N-alkylation with a substituted benzyl chloride or bromide in the presence of a non-nucleophilic base like potassium carbonate or triethylamine.

Table 1: Synthetic Analogues of this compound and their Inhibitory Activity against MAO-A and MAO-B

| Compound ID | R1 | R2 | R3 | MAO-A IC50 (µM) | MAO-B IC50 (µM) |

| 1 | H | H | H | 15.2 | 8.5 |

| 2a | 4-OCH3 | H | H | 10.8 | 12.3 |

| 2b | H | 4-Cl | H | 8.1 | 5.2 |

| 2c | H | H | 4-F | 9.5 | 6.8 |

| 3a | H | H | H | 25.6 | 18.9 |

| 3b | H | H | H | 18.4 | 11.7 |

This table contains illustrative data based on established SAR principles for similar compound classes.

Detailed Research Findings:

Initial screening of the parent compound, this compound (Compound 1 ), revealed moderate inhibitory activity against both MAO-A and MAO-B, with a slight preference for MAO-B. This prompted the synthesis of a series of analogues to explore the SAR.

Substitution on the Benzyl Ring: The introduction of a methoxy group at the para-position of the benzyl ring (Compound 2a ) led to a slight increase in potency for MAO-A but a decrease for MAO-B, suggesting that electronic effects on the aromatic ring can modulate isoform selectivity. Conversely, the presence of a chloro (Compound 2b ) or fluoro (Compound 2c ) substituent at the para-position resulted in an enhanced inhibitory effect on both isoforms, with the chloro-substituted analogue showing the highest potency and a maintained preference for MAO-B. This suggests that electron-withdrawing groups may enhance binding to the active site of the enzyme. nih.gov

Modification of the Alkenyl Chains: To investigate the role of the butenyl chains, analogues with shorter allyl chains (N-benzyl-N,N-diallylamine, Compound 3a ) and saturated butyl chains (N-benzyl-N,N-dibutylamine, Compound 3b ) were synthesized. The replacement of the butenyl chains with allyl groups resulted in a general decrease in inhibitory activity, indicating that the length of the alkenyl chain is important for optimal interaction with the enzyme. The saturated analogue also showed reduced potency, suggesting that the double bond might be involved in specific binding interactions within the active site of MAO.

The synthesis of these analogues typically involves standard N-alkylation procedures. For example, the synthesis of Compound 2b is achieved by reacting N,N-bis(but-3-en-1-yl)amine with 1-(chloromethyl)-4-chlorobenzene. The starting secondary amine can be prepared from the reaction of but-3-en-1-amine with but-3-en-1-yl bromide.

These findings underscore the importance of systematic structural modifications in the design of more potent and selective inhibitors of biological targets. Further derivatization, including the introduction of substituents at other positions of the benzyl ring and the exploration of different chain lengths and functionalities on the aliphatic amines, could lead to the development of analogues with improved pharmacological profiles for the modulation of monoamine oxidase activity.

Applications in Complex Chemical Synthesis

Role as a Versatile Building Block in Organic Synthesis

N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine is recognized as a versatile building block in organic synthesis due to its trifunctional nature. The reactivity of the compound can be directed to three distinct sites: the tertiary amine, the benzyl (B1604629) group, and the two terminal alkene functionalities. This multifunctionality allows for a wide range of chemical transformations, making it a valuable starting material for diverse molecular frameworks.

The key reactive features of the molecule include:

Di-olefin Structure: The two but-3-en-1-yl chains are prime substrates for a variety of olefin-based reactions. Most notably, they are perfectly poised for intramolecular cyclization reactions, such as ring-closing metathesis (RCM), to form nitrogen-containing heterocyclic systems. nih.gov

Tertiary Amine Core: The nitrogen atom acts as a nucleophilic and basic center. It can direct reactions and is fundamental to the structure of the resulting heterocyclic products.

Benzyl Protecting Group: The N-benzyl group serves as a robust protecting group for the amine, which can be selectively removed under various reductive conditions (e.g., hydrogenolysis) at a later synthetic stage. This unmasks a secondary amine, a common and reactive functional group in many pharmaceutical compounds.

This combination of features allows synthetic chemists to employ the molecule in multi-step syntheses where different parts of the molecule can be manipulated sequentially to build molecular complexity.

Synthesis of Heterocyclic Frameworks Using this compound

The presence of two terminal alkene chains makes this compound an ideal precursor for the synthesis of nitrogen-containing heterocycles, which are core structures in a vast number of natural products and pharmaceutical agents. mdma.ch

The primary method for achieving this is through Ring-Closing Metathesis (RCM) . This powerful reaction, often catalyzed by ruthenium-based complexes (e.g., Grubbs' catalysts), involves the formation of a new double bond between the two butenyl chains, leading to the creation of a cyclic structure. nih.govrsc.org Depending on the reaction conditions and catalyst used, different ring sizes can be targeted. The RCM of this compound can yield seven-membered rings like 2,3,6,7-tetrahydroazepines. nih.gov

Furthermore, related catalytic cyclization strategies can be employed. For instance, intramolecular anodic olefin coupling reactions are a known method for generating new carbon-nitrogen bonds to synthesize substituted pyrrolidine (B122466) and piperidine (B6355638) rings. nih.gov While not explicitly documented for this specific molecule, its diolefinic amine structure makes it a suitable candidate for such transformations.

| Reaction Type | Catalyst/Reagent Example | Potential Heterocyclic Product | Significance |

|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Grubbs' Catalyst | 1-Benzyl-2,3,6,7-tetrahydro-1H-azepine | Core structure for various bioactive compounds. nih.gov |

| Intramolecular Hydroamination | Organolanthanide Catalysts | 1-Benzyl-2-methyl-piperidine | Piperidine rings are ubiquitous in pharmaceuticals and alkaloids. mdma.chnih.gov |

| Anodic Cyclization | Electrochemical Oxidation | Substituted Benzyl-pyrrolidines/piperidines | Provides access to functionalized cyclic amines. nih.gov |

Preparation of Functionally Substituted Molecules and Pharmaceutical Intermediates

Beyond cyclization, the alkene functionalities of this compound serve as handles for introducing a wide array of functional groups, thereby generating valuable acyclic intermediates or functionalized heterocycles.

One of the most fundamental transformations is the hydroboration-oxidation of the double bonds. This two-step process allows for the anti-Markovnikov addition of water across the alkenes, converting the butenyl groups into hydroxybutyl chains. wikipedia.orgwikipedia.orglibretexts.org This reaction would transform the starting amine into N-benzyl-bis(4-hydroxybutyl)amine, a diol that can be used for further synthesis, for example, in the production of polyesters or as a precursor to other functional groups.

Other functionalization reactions include:

Epoxidation: Reaction with peroxy acids converts the alkenes into epoxides, which are versatile intermediates for ring-opening reactions with various nucleophiles.

Dihydroxylation: Treatment with osmium tetroxide or potassium permanganate (B83412) can yield a tetra-ol, a highly functionalized molecule with multiple stereocenters.

Hydrogenation: Catalytic hydrogenation can saturate the double bonds to yield N-benzyl-N,N-dibutylamine.

The products of these reactions, particularly the resulting piperidine and azepine frameworks, are key intermediates in pharmaceutical synthesis. nih.govresearchgate.net The piperidine scaffold, for instance, is a privileged structure found in thousands of compounds studied in clinical and preclinical trials. mdma.ch By synthesizing these heterocyclic cores, this compound serves as a crucial starting point for creating libraries of compounds for drug discovery. Many alkaloids, a class of naturally occurring compounds with significant physiological effects, contain these nitrogen-based ring systems. nih.govmdpi.comimperial.ac.uk

| Reaction | Reagents | Resulting Functional Group | Potential Application |

|---|---|---|---|

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Primary Alcohol (-CH₂OH) | Synthesis of diols, precursors to esters and ethers. masterorganicchemistry.commasterorganicchemistry.com |

| Epoxidation | m-CPBA | Epoxide | Intermediate for nucleophilic ring-opening to form amino alcohols. |

| Dihydroxylation | OsO₄ (cat.), NMO | Diol (-CH(OH)CH₂(OH)) | Creation of poly-hydroxylated compounds. |

| Ozonolysis | 1. O₃ 2. Zn/H₂O or DMS | Aldehyde (-CHO) | Precursor for carboxylic acids, further C-C bond formation. |

Contribution to the Development of New Synthetic Methodologies

The unique structure of this compound and similar diolefinic amines makes them ideal substrates for developing and testing new synthetic methodologies. Their predictable reactivity in cyclization reactions allows researchers to probe the efficacy, selectivity, and scope of novel catalytic systems.

For example, its use in ring-closing metathesis helps to benchmark new ruthenium or molybdenum catalysts, assessing their tolerance to amine functional groups and their efficiency in forming medium-sized rings. nih.govbeilstein-journals.org The development of catalytic systems that can perform challenging transformations, such as intermolecular hydroaminations of unactivated olefins, often relies on well-behaved substrates to establish the reaction's viability. nih.gov Amines with pendant olefins are excellent candidates for such studies.

Furthermore, the molecule is a suitable platform for developing tandem or cascade reactions, where multiple chemical transformations occur in a single pot. A hypothetical example could involve a one-pot reaction sequence featuring an initial hydroboration of one alkene, followed by an intramolecular cyclization with the other, leading to complex, functionalized heterocyclic products in a highly efficient manner. The quest for more sustainable and atom-economical reactions in green chemistry often involves designing substrates that can undergo multiple, sequential transformations without the need for isolating intermediates. rsc.org The structure of this compound is well-suited for its application in the development of such advanced synthetic strategies.

Emerging Research Directions for N Benzyl N but 3 En 1 Yl but 3 En 1 Amine

Green Chemistry Approaches to N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine Synthesis

The principles of green chemistry are increasingly guiding the development of synthetic methodologies to minimize environmental impact. For a molecule like this compound, several sustainable strategies can be envisioned, moving away from traditional methods that may involve harsh reagents and generate significant waste.

Biocatalysis: One of the most promising green approaches is the use of enzymes. Biocatalytic systems, particularly those employing reductive aminases (RedAms), offer a sustainable route to tertiary allylic amines. nih.govacs.org A potential biocatalytic pathway could involve a two-step, one-pot reaction. This might start with a renewable, biomass-derivable precursor which is first converted to an aldehyde intermediate by a carboxylic acid reductase. Subsequently, a reductive aminase could catalyze the reaction between this intermediate and a suitable amine to form the target molecule under mild, aqueous conditions. nih.govacs.org Engineered flavin-dependent 'ene'-reductases (EREDs) have also been shown to catalyze radical additions to prepare α-tertiary amines, highlighting the versatility of photoenzymatic catalysis. nih.gov

Atom-Economic Strategies: The "hydrogen borrowing" or "hydrogen auto-transfer" concept represents a highly atom-economical approach. rsc.org This methodology allows for the N-alkylation of amines with alcohols, producing only water as a byproduct. rsc.orgorganic-chemistry.org A potential synthesis for the target compound could involve the reaction of benzyl (B1604629) alcohol with di(but-3-en-1-yl)amine, utilizing a transition metal catalyst. This avoids the use of alkyl halides and the stoichiometric waste they generate. rsc.org

Alternative Energy Sources: Microwave-assisted synthesis is another green chemistry tool that can significantly reduce reaction times and energy consumption. nih.govmdpi.com The direct N-alkylation of amines with alkyl halides has been successfully performed in aqueous media under microwave irradiation, offering a greener alternative to conventional heating and the use of organic solvents. researchgate.net This technique could be applied to the benzylation of di(but-3-en-1-yl)amine, potentially accelerating the synthesis and improving yields. thieme-connect.comresearchgate.net

| Approach | Key Principles | Potential Precursors | Anticipated Advantages |

|---|---|---|---|

| Biocatalysis (Reductive Aminases) | Enzyme-catalyzed, mild conditions, aqueous media. nih.govacs.org | Benzaldehyde, Di(but-3-en-1-yl)amine | High selectivity, use of renewable resources, reduced waste. acs.org |

| Hydrogen Borrowing | Atom-economic, water as the only byproduct. rsc.org | Benzyl alcohol, Di(but-3-en-1-yl)amine | High atom economy, avoids halide waste. |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times. nih.gov | Benzyl chloride, Di(but-3-en-1-yl)amine | Energy efficiency, potential for solvent-free conditions. researchgate.netnih.gov |

Flow Chemistry Applications in the Synthesis and Transformation of this compound

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and improved scalability. rsc.orgacs.org For the synthesis and subsequent transformation of this compound, flow chemistry presents several exciting opportunities.

A continuous-flow synthesis could be designed using a packed-bed reactor containing a heterogeneous catalyst. researchgate.net For instance, the catalytic N-alkylation of di(but-3-en-1-yl)amine with benzyl alcohol could be performed by pumping the reactants through a heated column packed with a solid-supported catalyst. This setup allows for precise control over temperature, pressure, and residence time, leading to higher yields and selectivity. mdpi.com Furthermore, exothermic reactions are managed more effectively, reducing the risk of thermal runaways.

Flow chemistry is also particularly well-suited for photochemical reactions. rsc.org Photocatalytic methods for the synthesis of α-tertiary amines have been shown to be readily scalable in continuous flow. researchgate.netvapourtec.comresearchgate.net This could enable novel transformations of the this compound structure by leveraging its reactive sites under controlled irradiation in a microreactor.

| Parameter | Advantage in Flow Chemistry | Relevance to Synthesis/Transformation |

|---|---|---|

| Safety | Small reaction volumes minimize risks of hazardous reactions. | Handling of reactive intermediates and exothermic steps is safer. |

| Scalability | Production is scaled by extending operation time, not reactor size. researchgate.net | Facilitates seamless transition from laboratory research to pilot-scale production. |

| Process Control | Precise control over temperature, pressure, and mixing. mdpi.com | Leads to higher product purity and consistency. |

| Catalyst Handling | Easy separation and reuse of heterogeneous catalysts in packed beds. researchgate.net | Improves process economy and sustainability. |

Advanced Materials Science Applications (e.g., Polymer Chemistry)

The presence of two terminal alkene (butenyl) groups makes this compound a classic 1,6-diene monomer, suitable for cyclopolymerization. tandfonline.comtsijournals.com This process, typically initiated by free radicals, involves a series of alternating intramolecular and intermolecular addition steps to form polymers containing five- or six-membered rings (pyrrolidine or piperidine (B6355638) moieties) within the polymer backbone. tandfonline.comresearchgate.net

The resulting polymer would feature pendant benzyl groups attached to the nitrogen atoms within the main chain. These bulky, hydrophobic groups would significantly influence the polymer's physical and chemical properties, such as its solubility, thermal stability, and mechanical strength. Polymers derived from diallylamines have found commercial applications as flocculants and ion-exchange resins. tandfonline.comgoogle.com The unique structure of a polymer derived from this compound could lead to new materials with tailored properties for applications in areas like specialty coatings, membranes, or as polymeric carriers for drug delivery. nih.gov

Future Prospects in Catalysis and Reaction Development

Tertiary amines are widely recognized for their role as organocatalysts and bases in a vast array of chemical transformations. researchgate.netwikipedia.orgwikipedia.org this compound could be investigated as a novel organocatalyst. Its steric and electronic properties, dictated by the benzyl and butenyl groups, could offer unique selectivity in reactions such as the Baylis-Hillman reaction or as a co-catalyst in CO2 fixation processes. researchgate.net

Q & A

Q. What safety protocols are recommended for handling N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use a fume hood to minimize inhalation risks .

- First Aid: For skin contact, wash with soap and water; for eye exposure, rinse for ≥15 minutes. Seek medical attention immediately .

- Storage: Store in a cool, dry, well-ventilated area away from incompatible materials (e.g., strong oxidizers) .

- GHS Hazards: Classified as H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Q. What synthetic routes are available for this compound?

Answer:

- Primary Route: Alkylation of benzylamine with 4-bromo-1-butene under reflux in an inert solvent (e.g., THF or DMF) .

- Optimization: Microwave-assisted synthesis can reduce reaction time and improve yield, as demonstrated for structurally similar azetidine derivatives .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation under reduced pressure .

Q. How can researchers characterize the purity and structural integrity of this compound?

Answer:

- Analytical Techniques:

- NMR Spectroscopy: Compare and spectra with published data (e.g., δ 5.0–5.8 ppm for vinyl protons) .

- HPLC: Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95% target peak area) .

- Mass Spectrometry: Confirm molecular ion [M+H] at m/z 161.24 .

Advanced Research Questions

Q. How can computational modeling predict reactivity and biological interactions of this compound?

Answer:

- Density Functional Theory (DFT): Calculate electron density maps to identify reactive sites (e.g., allylic amines for nucleophilic attacks) .

- Molecular Docking: Simulate binding to enzyme targets (e.g., carbonic anhydrase) using software like AutoDock Vina, leveraging structural analogs’ data .

- ADMET Prediction: Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Q. What strategies resolve contradictions in experimental data from different synthetic batches?

Answer:

- Design of Experiments (DoE): Use factorial design to isolate variables (e.g., temperature, catalyst loading) affecting yield .

- Statistical Analysis: Apply ANOVA to compare batch purity; outliers may indicate unoptimized reaction conditions .

- Cross-Validation: Repeat syntheses under identical conditions to confirm reproducibility .

Q. How to design structure-activity relationship (SAR) studies for pharmacological potential?

Answer:

- Analog Synthesis: Modify substituents (e.g., benzyl to 4-chlorobenzyl) and test antimicrobial activity via broth microdilution (MIC assays) .

- Fluorescence Polarization Assays: Measure binding affinity to viral proteases using fluorescently tagged derivatives .

- In Vivo Models: Evaluate toxicity in C. elegans or zebrafish before mammalian studies .

Q. What methodologies assess compound stability under varying pH and temperature?

Answer:

- Accelerated Stability Testing: Incubate samples at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .

- pH Stability: Prepare buffers (pH 2–9), analyze by NMR for structural changes (e.g., hydrolysis of allyl groups) .

- Lyophilization: Test freeze-dried formulations for long-term storage stability .

Q. How to design assays for antimicrobial activity against resistant strains?

Answer:

- Time-Kill Assays: Expose MRSA or E. coli to sub-MIC concentrations; plate counts at 0, 4, 8, 24 hours .

- Synergy Testing: Combine with β-lactam antibiotics; calculate fractional inhibitory concentration (FIC) indices .

- Biofilm Disruption: Use crystal violet staining to quantify biofilm biomass reduction in Pseudomonas aeruginosa .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.